molecular formula C11H17N3O3 B14867822 Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate

Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate

Cat. No.: B14867822
M. Wt: 239.27 g/mol
InChI Key: OTPHOQJCFFEYBY-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE is a heterocyclic compound that features a unique fusion of oxazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products

The major products formed from these reactions include various substituted oxazole-pyridine derivatives, which can be further explored for their potential biological activities .

Scientific Research Applications

TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE is unique due to its specific ring fusion and the presence of both oxazole and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-4-8-7(6-14)13-9(12)16-8/h4-6H2,1-3H3,(H2,12,13)

InChI Key

OTPHOQJCFFEYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)N

Origin of Product

United States

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